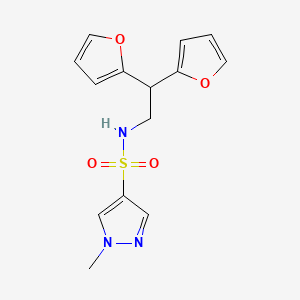

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-17-10-11(8-15-17)22(18,19)16-9-12(13-4-2-6-20-13)14-5-3-7-21-14/h2-8,10,12,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEMJTAPAFISCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl ethyl intermediate, which is then reacted with a pyrazole derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Functional Group Analysis

The compound’s structure includes:

-

Sulfonamide group : Potential for hydrolysis or nucleophilic substitution.

-

Pyrazole ring : Susceptible to electrophilic substitution, cycloaddition, or oxidation.

-

Furan rings : Prone to electrophilic substitution, Diels-Alder reactions, or oxidation.

Pyrazole Ring Reactions

Sulfonamide Group Reactions

Furan Ring Reactions

Cross-Coupling and Catalytic Reactions

Biological Activity and Reaction Implications

The compound’s sulfonamide group and pyrazole ring contribute to its potential antibacterial activity (via inhibition of bacterial enzymes). Structural modifications (e.g., substitution at the pyrazole ring) may enhance or alter this activity, as seen in pyrazole derivatives .

Analytical Methods

-

Spectroscopic Analysis : NMR, IR, and mass spectrometry confirm structural integrity.

-

X-ray Crystallography : Elucidates solid-state structure and coordination.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide

- N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

- N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the compound's biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms and efficacy.

- Common Name : N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

- CAS Number : 2309344-05-4

- Molecular Formula : C14H15N3O4S

- Molecular Weight : 321.35 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of several pyrazole derivatives, including N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide. The compound has been evaluated for its effectiveness against a range of pathogens.

- In Vitro Studies :

- The compound exhibited significant antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values suggesting potent action against these bacteria .

- A comparative study indicated that pyrazole derivatives could inhibit biofilm formation, which is critical in managing chronic infections caused by these pathogens .

Anti-inflammatory Activity

Anti-inflammatory properties have also been documented:

- In vitro testing showed that certain pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide demonstrated up to 85% inhibition of TNF-α at specific concentrations .

The biological activity of N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is believed to involve several mechanisms:

-

Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit enzymes critical for microbial survival and replication.

- Cytokine Modulation : The compound's ability to modulate cytokine production may contribute to its anti-inflammatory effects, reducing tissue damage during inflammatory responses.

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives found that N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide exhibited superior antimicrobial properties compared to standard antibiotics. The study measured the MIC against various bacterial strains and reported significant inhibition zones, indicating effective bactericidal action .

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of pyrazole derivatives, including our compound of interest. The results showed a marked decrease in inflammatory markers in treated cell lines compared to controls, supporting the hypothesis that these compounds can serve as therapeutic agents in inflammatory diseases .

Summary Table of Biological Activities

Q & A

Q. How to assess synergistic effects with existing therapeutics?

- Methodology : Use checkerboard assays or combination index (CI) calculations. For anti-tubercular applications (), test synergy with rifampicin or bedaquiline to reduce effective doses and resistance risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.